molecular formula C13H23ClN2O B1377399 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride CAS No. 1432678-98-2

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B1377399
CAS No.: 1432678-98-2
M. Wt: 258.79 g/mol
InChI Key: QZZDIWDGZGMELO-UHFFFAOYSA-N
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Description

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly due to their presence in various pharmacologically active compounds . This compound is characterized by a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine with a suitable carbonyl compound followed by cyclization can yield the desired spirocyclic structure . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride can be compared with other piperidine derivatives, such as:

This compound’s unique spirocyclic structure and functional groups make it a valuable molecule for further research and development in various scientific fields.

Properties

IUPAC Name

6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.ClH/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13;/h11,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZDIWDGZGMELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC23CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
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1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
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1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
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1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
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1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 6
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride

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